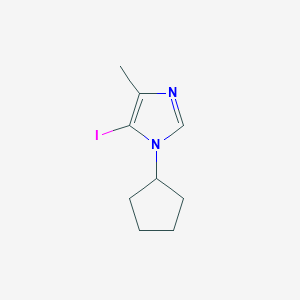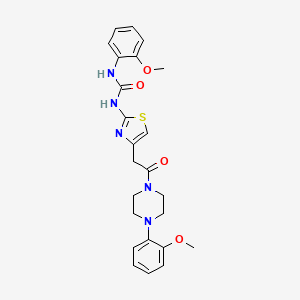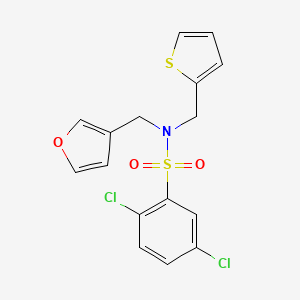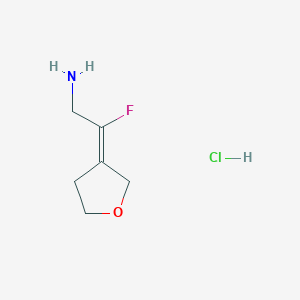
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group at the 4-position of the piperidine ring and a carboxamide group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the 4-position of the piperidine ring through a substitution reaction. This can be achieved using tert-butyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is introduced at the 2-position through an amidation reaction. This involves the reaction of the piperidine derivative with an appropriate amine or ammonia in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The tert-butyl group or other substituents on the piperidine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-Tert-butylpiperidine-2-carboxamide: This is a diastereomer of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide with different stereochemistry at the 4-position.
(2R,4R)-4-Tert-butylpiperidine-2-carboxamide: Another diastereomer with different stereochemistry at both chiral centers.
(2S,4R)-4-Methylpiperidine-2-carboxamide: A similar compound with a methyl group instead of a tert-butyl group at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and potential applications. The compound’s distinct spatial arrangement allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S,4R)-4-tert-butylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h7-8,12H,4-6H2,1-3H3,(H2,11,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIRPSJCZJIHY-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate](/img/structure/B2767602.png)

![1-(4-phenylpiperazin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2767604.png)
![N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2767605.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![3-(3-Methylthiophen-2-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2767609.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

